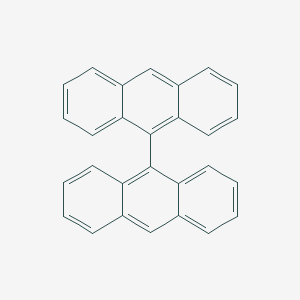

9,9'-Bianthracene

Descripción general

Descripción

9,9’-Bianthracene is a compound with the molecular formula C28H18 . It is an aryl dihalide compound widely used as a precursor to synthesize various organic compounds .

Synthesis Analysis

The synthesis of 9,9’-Bianthracene involves taking anthraquinone as a raw material and zinc as a reducing reagent. Glacial acetic acid solution is added with hydrochloric acid in batches at a temperature between 70 and 120°C. The reaction is carried out by maintaining the temperature to obtain the 9,9’-Bianthracene .

Molecular Structure Analysis

The molecular structure of 9,9’-Bianthracene consists of two anthracene planes connected at the 9-position in a nearly bisecting conformation. The rotation about the C(9)–C(9’) bond is highly restricted due to steric effects .

Chemical Reactions Analysis

9,9’-Bianthracene can undergo various chemical reactions. For instance, it can be used in the synthesis of graphene nanoribbons from a well-ordered 10,10’-dibromo-9,9’-bianthracene monolayer on crystalline Au surfaces .

Physical And Chemical Properties Analysis

9,9’-Bianthracene has a molecular weight of 354.4425 . It has a density of 1.2±0.1 g/cm3, a boiling point of 523.8±35.0 °C at 760 mmHg, and a flash point of 268.2±20.1 °C .

Aplicaciones Científicas De Investigación

High Radiative Efficiency Based on Intramolecular Charge Transfer

- Summary of Application: 9,9’-Bianthracene is used in the creation of a compound known as 9biAT, which exhibits reddish emission in both solid and solution states . This is attributed to an Intramolecular Charge Transfer (ICT) transition .

- Methods of Application: The compound 9biAT is prepared by linking a 9,9’-bianthracene moiety at each C9-position to an o-carborane compound . The emission properties are then studied in different solvents .

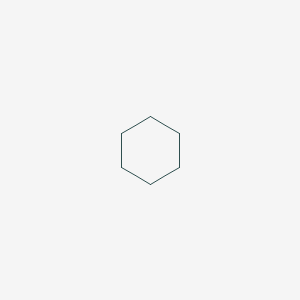

- Results or Outcomes: The structural rigidity and the orthogonal geometry around the carborane enhanced ICT-based emission in the solution state at 298 K, resulting in a considerably high quantum efficiency (Φem = 86%) in cyclohexane . The Φem value and radiative decay constant (kr) gradually decreased with an increase in the polarity of the organic solvent .

Synthesis of Armchair Graphene Nanoribbons

- Summary of Application: 9,9’-Bianthracene is used in the synthesis of armchair graphene nanoribbons (7-AGNRs) from 10,10′-dibromo-9,9′-bianthracene (DBBA) molecules on Ag(111) .

- Methods of Application: DBBA molecules on Ag(111) are partially debrominated at room temperature and lose all bromine atoms at elevated temperatures . Debrominated molecules form organometallic (OM) chains on Ag(111), which are then transformed into polyanthracene chains via an Ullmann-type reaction .

- Results or Outcomes: It was found that while OM intermediates obstruct the Ullmann reaction between DBBA molecules on the Cu(111) substrate, they are required for the formation of polyanthracene chains on Ag(111) . Heating of the polyanthracene chains produces 7-AGNRs .

Fluorescent Electroluminescence

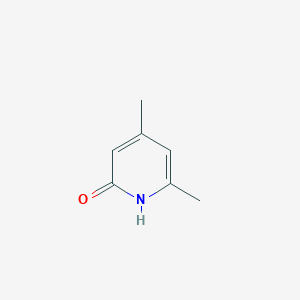

- Summary of Application: Fluorinated 9,9’-Bianthracene derivatives (BAnFs) are used as host materials for selected dopants in OLEDs . Different F substitution patterns strongly affect the electroluminescent (EL) performances .

- Methods of Application: The BAnFs are prepared with different F substitution patterns and used as host materials in OLEDs . The EL performances of these OLEDs are then studied .

- Results or Outcomes: It was found that 10,10’-bis (4-fluorophenyl)-9,9’-bianthracene (BAn- (4)-F) works as an excellent fluorescent host for certain dopants to obtain high-performance OLEDs with excellent external quantum efficiencies (EQEs) of 5.43% and 5.20%, respectively .

Synthesis of Graphene Nanoribbons

- Summary of Application: 10,10-dibromo-9,9 bianthracene (DBBA) molecules, which are derived from 9,9’-Bianthracene, are used in the synthesis of graphene nanoribbons (GNRs) on the Au (110) surface .

- Methods of Application: DBBA molecules are deposited on the Au (110) surface and undergo a thermally activated procedure . These molecular precursors polymerize and eventually form GNRs .

- Results or Outcomes: The spectroscopic study of this process is presented, detailing the transformation of DBBA molecules into GNRs .

Intramolecular Charge Transfer

- Summary of Application: A compound called 9biAT, which is prepared by linking a 9,9’-bianthracene moiety at each C9-position to an o-carborane compound, exhibits reddish emission in both solid and solution states . This emission is attributed to an Intramolecular Charge Transfer (ICT) transition .

- Methods of Application: The emission properties of 9biAT are studied in different solvents .

- Results or Outcomes: The structural rigidity and the orthogonal geometry around the carborane enhanced ICT-based emission in the solution state at 298 K, resulting in a considerably high quantum efficiency (Φem = 86%) in cyclohexane . The Φem value and radiative decay constant (kr) gradually decreased with an increase in the polarity of the organic solvent .

Fluorescent Electroluminescence

- Summary of Application: Fluorinated 9,9’-Bianthracene derivatives (BAnFs) are used as host materials for selected dopants in OLEDs . Different F substitution patterns strongly affect the electroluminescent (EL) performances .

- Methods of Application: The BAnFs are prepared with different F substitution patterns and used as host materials in OLEDs . The EL performances of these OLEDs are then studied .

- Results or Outcomes: In particular, 10,10’-bis (4-fluorophenyl)-9,9’-bianthracene (BAn- (4)-F) works as an excellent fluorescent host for N,N-diphenylamino phenyl vinyl biphenyl (DPAVBi) and 10- (2-benzothiazolyl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-benzo [l]pyrano (6,7,8-ij)quinolizin-11-one (C545T) dopants to obtain high-performance OLEDs with excellent external quantum efficiencies (EQEs) of 5.43% and 5.20%, respectively .

Propiedades

IUPAC Name |

9-anthracen-9-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGIRTCIFPJUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074438 | |

| Record name | 9,9'-Bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9'-Bianthracene | |

CAS RN |

1055-23-8 | |

| Record name | 9,9′-Bianthryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1055-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9'-Bianthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9'-Bianthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9'-Bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

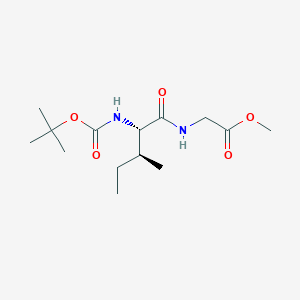

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.